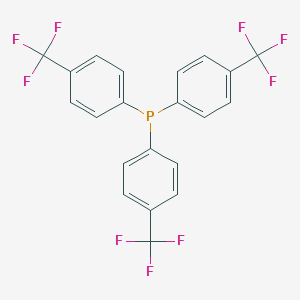

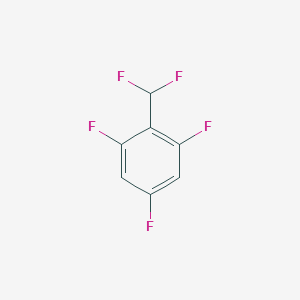

2-(Difluoromethyl)-1,3,5-trifluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethyl)-1,3,5-trifluorobenzene is a fluorinated compound. Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . The introduction of fluorinated groups into a target molecule can significantly influence the parent molecule’s reactivity, selectivity, physical, and biological properties .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . A strategy for the construction of 2-fluoroindoles involves a formal [4+1] cyclization from readily accessible ortho-vinylanilines and difluorocarbene .Scientific Research Applications

Activation and Transformation of Fluorinated Compounds

Research has highlighted the innovative methodologies for the synthesis of new fluorinated building blocks and non-fluorinated products through C-F bond activation. Techniques such as Lewis acid activation, Bronsted superacids, and transition-metal mediation have been explored to activate C-F bonds in compounds bearing aliphatic fluoride, difluoromethylene, or trifluoromethyl groups. This facilitates the partial reduction and transformation of fluorinated olefins to synthetically valuable molecules (Shen et al., 2015).

Environmental Degradation of Fluorinated Chemicals

The environmental fate and degradation of polyfluoroalkyl chemicals have been reviewed, indicating that microbial degradation plays a significant role in transforming these persistent compounds into less harmful substances. This research is crucial for understanding the ecological impact of fluorinated chemicals and developing strategies for mitigating their persistence in the environment (Liu & Avendaño, 2013).

Application in Sensing Technologies

Fluorinated compounds are used to create luminescent micelles, which act as efficient probes or "chemical noses" for the detection of hazardous materials such as nitroaromatic and nitramine explosives. This application demonstrates the potential of fluorinated compounds in safety and security technologies, offering new avenues for the development of sensitive detection systems (Paria et al., 2022).

Advances in Organic Synthesis

The review of trifluoromethanesulfonic acid's use in organic synthesis underscores the versatility of fluorinated reagents. It highlights their role in facilitating reactions such as electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of complex organic compounds. This reinforces the importance of fluorinated compounds in expanding the toolkit available for organic chemists (Kazakova & Vasilyev, 2017).

Environmental and Health Considerations

Emerging concerns regarding the bioaccumulation and potential health risks associated with perfluorinated compounds are driving research into their environmental behavior, distribution, and toxicity. Studies on novel fluorinated alternatives aim to understand their safety profiles and regulatory implications, which is critical for the responsible development and use of these chemicals (Wang et al., 2019).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and further landmark achievements are expected as organofluorine compounds are used increasingly in everyday applications . The development of environmentally friendly processes for fluorination and fluoroalkylation is a current area of interest .

Mechanism of Action

Target of Action

It’s known that difluoromethyl groups have attracted significant attention in medicinal chemistry due to their unique combination of lipophilic and hydrogen bonding properties . They have been used as bioisosteres of OH and SH in serine and cystine moieties, respectively, as well as NH2 groups .

Mode of Action

The difluoromethylation process, which involves the formation of x–cf2h bonds where x can be c(sp), c(sp2), c(sp3), o, n, or s, has been extensively studied . This process has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Biochemical Pathways

The difluoromethyl group (cf2h) has been used in various biochemical processes, including the synthesis of diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

Pharmacokinetics

It’s known that the difluoromethyl group (cf2h) has been used as a bioisostere of oh and sh in serine and cystine moieties, respectively, as well as nh2 groups, where greater lipophilicity and rigidity provide advantages to pharmacokinetics and potency .

Action Environment

It’s known that the difluoromethylation process can be achieved under various conditions, including non-protic conditions enabled by an ammonium salt that serves as a reductively stable, masked proton source .

Properties

IUPAC Name |

2-(difluoromethyl)-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBTXMURKRFVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592954 |

Source

|

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214338-85-8 |

Source

|

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.